molecular formula C28H27N3O4S B11654525 Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate

Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11654525
M. Wt: 501.6 g/mol
InChI Key: YTEGCYQMWFOGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a quinoline moiety, a thiophene ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling and functionalization.

    Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.

    Coupling and Functionalization: The quinoline and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline or thiophene rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or thiophene derivatives.

    Substitution: Various substituted quinoline or thiophene derivatives depending on the reagents used.

Scientific Research Applications

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(3,4-DIMETHYLPHENYL)-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4,5-DIMETHYL-2-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H27N3O4S

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C28H27N3O4S/c1-5-31(6-2)27(33)24-17(3)23(28(34)35-4)26(36-24)30-25(32)20-16-22(18-12-8-7-9-13-18)29-21-15-11-10-14-19(20)21/h7-16H,5-6H2,1-4H3,(H,30,32)

InChI Key

YTEGCYQMWFOGCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.